Product packaging for Methyl fucopyranoside(Cat. No.:CAS No. 14687-15-1)

Methyl fucopyranoside

Cat. No.: B077008
CAS No.: 14687-15-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-UHFFFAOYSA-N
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Description

Methyl alpha-L-fucopyranoside is a synthetic methyl glycoside derivative of the deoxy sugar L-fucose, serving as a critical biochemical tool in glycobiology research. Its primary value lies in its role as a stable, non-metabolizable analog of native fucosylated glycans, making it an essential compound for studying fucose-specific recognition events. A key application is its use as a competitive inhibitor for characterizing fucose-binding lectins, such as selectins, and various bacterial adhesins; by binding to the lectin's carbohydrate recognition domain, it blocks interaction with natural ligands, enabling the study of cell-cell adhesion, inflammation, and microbial pathogenesis. Furthermore, it is a valuable substrate and inhibitor for glycosidases, particularly alpha-L-fucosidases, facilitating enzymatic activity assays and mechanistic studies. The methyl group at the anomeric center provides enhanced stability against enzymatic hydrolysis compared to natural glycosides, ensuring reliable and reproducible experimental results. Researchers utilize this compound to probe the biological roles of fucosylation in processes like immune regulation, host-pathogen interactions, and cancer metastasis, where altered fucose expression is a common hallmark. This high-purity compound is an indispensable reagent for deciphering the complex language of carbohydrate-mediated biological signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O5 B077008 Methyl fucopyranoside CAS No. 14687-15-1

Properties

IUPAC Name

2-methoxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932949
Record name Methyl 6-deoxyhexopyranoside
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9
Record name Mannopyranoside, .alpha.-L-
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Record name Galactopyranoside, .alpha.-L-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC274256
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Record name NSC51241
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Preparation Methods

Direct Synthesis via Fischer Glycosidation

The Fischer glycosidation reaction remains the most widely employed method for synthesizing methyl α-L-fucopyranoside. This acid-catalyzed reaction involves heating L-fucose in anhydrous methanol, typically using hydrochloric acid (HCl) as a catalyst. The reaction proceeds through a cyclic oxonium ion intermediate, favoring the formation of the α-anomer due to the anomeric effect .

Procedure :

  • Reaction Conditions : L-fucose (10 g) is dissolved in 6% (w/w) anhydrous methanolic HCl (60 mL) and refluxed at 65–70°C for 4 hours .

  • Neutralization : The mixture is neutralized using a trimethylammonium-functionalized resin (e.g., Amberlite IRA-402) to remove excess acid.

  • Crystallization : The crude product is concentrated under reduced pressure and recrystallized from 2-butanone at 5°C, yielding crystalline methyl α-L-fucopyranoside in 52% yield. Additional crystallization increases the total yield to 70% .

Challenges :

  • Competing formation of β-anomers and open-chain derivatives.

  • Acidic conditions may lead to partial decomposition of the sugar.

Optimization :

  • Catalyst Concentration : Reducing HCl concentration to 3% (w/w) minimizes side reactions while maintaining reaction efficiency .

  • Temperature Control : Lowering the reaction temperature to 50°C reduces decomposition but extends reaction time to 8 hours .

Benzylation Strategies for Intermediate Functionalization

Selective benzylation of methyl α-L-fucopyranoside is critical for synthesizing protected intermediates used in oligosaccharide assembly. A patent by describes an optimized benzylation protocol using benzyl bromide (BnBr) and stannous chloride (SnCl₂) catalysis.

Procedure :

  • Reagent Ratios : Methyl α-L-fucopyranoside (2 g, 11.2 mmol) is treated with 9 equivalents of BnBr (100.8 mmol) in anhydrous ethyl acetate (100 mL).

  • Catalysis : SnCl₂ (1 mmol) and triethylamine (16.6 mmol) are added to facilitate regioselective benzylation at the 3-O position.

  • Reaction Duration : Heating at 110°C for 30 hours achieves 70% yield of methyl 3-O-benzyl-α-L-fucopyranoside .

Key Findings :

  • Regioselectivity : The 3-O position is preferentially benzylated due to steric and electronic effects, with <5% of 2-O- and 4-O-benzyl byproducts .

  • Catalyst Efficiency : SnCl₂ outperforms alternative Lewis acids (e.g., AgOTf) by reducing reaction time from 72 to 30 hours .

Analytical Validation :

  • Optical Rotation : [α]D²² = -136.5° (c = 1.5, chloroform) .

  • Elemental Analysis : C 62.79%, H 7.66%, OMe 11.70% (theoretical: C 62.67%, H 7.51%, OMe 11.57%) .

Chemoenzymatic Approaches for Enhanced Specificity

Enzymatic methods leverage glycosyltransferases to achieve unparalleled regioselectivity. A study by Damager et al. highlights the use of Arabidopsis thaliana xylosyltransferases to modify methyl α-L-fucopyranoside, though the focus is on downstream applications rather than direct synthesis.

Insights :

  • Acceptor Efficiency : Methyl α-L-fucopyranoside exhibits 30-fold higher acceptor activity compared to its 4-O-methylated derivative, underscoring the importance of free hydroxyl groups in enzymatic recognition .

  • Synthetic Utility : Enzymatic methods are limited to functionalization rather than de novo synthesis but offer routes to complex glycoconjugates .

Purification and Characterization Techniques

Purification :

  • Column Chromatography : Silica gel chromatography (chloroform:acetone, 5:2 v/v) resolves benzylated derivatives with >95% purity .

  • Crystallization : Sequential recrystallization from 2-butanone and ethyl acetate removes anomeric byproducts .

Characterization :

  • High-Performance Anion-Exchange Chromatography (HPAEC-PAD) : Quantifies fucose consumption during bacterial degradation studies, validating synthetic yields .

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) δ 4.85 (d, J = 3.5 Hz, H-1), 3.45 (s, OCH₃), 1.25 (d, J = 6.5 Hz, H-6) .

  • Mass Spectrometry : ESI-MS m/z 237.1 [M+Na]⁺ confirms molecular ion integrity .

Comparative Analysis of Synthetic Methods

Method Yield Regioselectivity Scalability Complexity
Fischer Glycosidation 70%Moderate (α:β = 8:1)HighLow
SnCl₂-Catalyzed Benzylation 70%High (3-O > 95%)ModerateModerate
Enzymatic Modification N/AHighLowHigh

Recommendations :

  • Lab-Scale Synthesis : Fischer glycosidation is optimal for producing gram quantities with minimal equipment.

  • Derivatization : Benzylation protocols suit intermediates for oligosaccharide synthesis.

  • Industrial Applications : Scaling SnCl₂-catalyzed reactions requires addressing tin waste management.

Chemical Reactions Analysis

Types of Reactions: Alpha-L-methyl-fucose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-L-methyl-fucose can lead to the formation of fucose derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemical and Biological Applications

1. Glycan Synthesis
Methyl alpha-L-fucopyranoside serves as a critical building block for synthesizing complex glycans and glycosides. Its structural properties allow it to participate in glycosylation reactions, facilitating the formation of various carbohydrate structures essential for biological functions.

2. Cellular Recognition and Signaling
In biological research, this compound is utilized to study cellular recognition processes and signaling pathways. It interacts with specific lectins, influencing cell-cell interactions and signal transduction mechanisms. For instance, it has been shown to inhibit antibody binding to the O-antigenic polysaccharide of Escherichia coli O128, providing insights into immune responses against bacterial infections .

3. Therapeutic Development
Methyl alpha-L-fucopyranoside is explored in developing therapeutic agents targeting glycan structures associated with diseases. Its ability to inhibit specific lectins makes it a candidate for designing drugs that can modulate immune responses or target pathogenic organisms.

4. Industrial Applications
In the food industry, methyl alpha-L-fucopyranoside is involved in producing fucosylated human milk oligosaccharides, which are beneficial for infant health. These oligosaccharides play a significant role in promoting gut health and enhancing the immune system in infants.

Case Study 1: Inhibition of Lectin Binding

A study investigated the inhibitory effects of methyl alpha-L-fucopyranoside on the PHL lectin's binding affinity. The compound was found to be a stronger ligand than free L-fucose, with an IC50 value of 40 μM. This suggests its potential use in creating multivalent systems that enhance binding affinity to lectins .

Compound IC50 (μM) Binding Affinity
Methyl alpha-L-fucopyranoside40Stronger than free L-fucose
Free L-fucose400Baseline binding affinity

Case Study 2: Role in Immune Response

Research highlighted the role of methyl alpha-L-fucopyranoside in modulating immune responses against E. coli O128. While it inhibited antibody binding, further investigations revealed that more complex sugar structures are necessary for high-affinity interactions, indicating its importance in understanding bacterial pathogenesis and developing targeted therapies .

Mechanism of Action

The mechanism of action of alpha-L-methyl-fucose involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and chondroitinase-AC, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Methyl Alpha-D-Glucopyranoside

  • Structure : Methyl glycoside of D-glucose (C₇H₁₄O₆).
  • Key Differences: Stereochemistry: The D-glucose configuration contrasts with L-fucose’s 6-deoxy-L-galactose structure. Applications: Used in carbohydrate metabolism studies and as a cryoprotectant in protein crystallization .
Property Methyl Alpha-L-Fucopyranoside Methyl Alpha-D-Glucopyranoside
Molecular Weight (g/mol) 164.16 194.18
CAS Number 14687-15-1 97-30-3
Key Application Lectin inhibition Glycosidase substrate

Methyl Alpha-L-Rhamnopyranoside

  • Structure: Methyl glycoside of L-rhamnose (C₇H₁₄O₅).
  • Key Differences: Functional Groups: L-Rhamnose has a hydroxyl group at C6, whereas L-fucose is deoxygenated at C4. Biological Role: L-Rhamnose is common in plant cell walls, while L-fucose is prevalent in mammalian glycans. Enzymatic Activity: Resistant to most fucosidases but hydrolyzed by rhamnosidases .

4-Methylumbelliferyl Alpha-L-Fucopyranoside

  • Structure : Fluorogenic derivative with a 4-methylumbelliferyl (4-MU) aglycone (C₁₆H₁₈O₇).
  • Key Differences: Detection Sensitivity: Releases fluorescent 4-MU upon hydrolysis by alpha-L-fucosidases, enabling real-time enzyme activity assays with a detection limit of 0.1–1.0 mU/mL . Commercial Use: Purity ≥97% (TLC), widely used in diagnostics and lysosomal storage disorder research .
Property Methyl Alpha-L-Fucopyranoside 4-MU Alpha-L-Fucopyranoside
Molecular Weight (g/mol) 164.16 322.31
Detection Method Competitive inhibition Fluorescence (Ex 365 nm)
Key Application Lectin binding studies Fucosidase activity assays

4-Nitrophenyl Alpha-L-Fucopyranoside

  • Structure: Chromogenic derivative with a 4-nitrophenyl group (C₁₂H₁₅NO₇).
  • Key Differences: Detection Method: Releases yellow 4-nitrophenol (λmax = 405 nm) upon enzymatic hydrolysis, ideal for high-throughput screening . Stability: Less photodegradation than fluorogenic analogs but lower sensitivity .

Enzymatic Specificity

  • In contrast, 4-MU and 4-nitrophenyl derivatives are hydrolyzed by fucosidases, with kinetic parameters (Km = 0.2–0.5 mM) varying by enzyme source .

Thermodynamic Interactions

  • Computational studies reveal that methyl alpha-L-fucopyranoside engages in CH-π stacking interactions with aromatic residues (e.g., tryptophan), with binding affinities quantified at −3.5 to −5.0 kcal/mol .

Biological Activity

Methyl alpha-L-fucopyranoside (MαLF) is a methylated derivative of L-fucose, a hexose deoxy sugar that plays significant roles in various biological processes, including cellular recognition and signaling. This article delves into the biological activity of MαLF, focusing on its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of Methyl alpha-L-fucopyranoside

  • Chemical Structure : MαLF is characterized by the presence of a methyl group attached to the fucose molecule, which alters its reactivity and interaction with biological molecules.
  • CAS Number : 14687-15-1
  • Molecular Formula : C₇H₁₄O₅

MαLF primarily targets lectins, specifically rhizobial lectins, and inhibits their function. This inhibition can interfere with carbohydrate-binding processes critical for cell-cell interactions and signaling pathways. The compound's action is influenced by environmental factors such as pH, temperature, and the presence of other compounds.

Key Mechanisms:

  • Inhibition of Lectin Activity : MαLF competes with natural ligands for binding sites on lectins, thereby blocking their ability to mediate interactions between cells.
  • Impact on Cellular Processes : By inhibiting lectins, MαLF can affect processes such as cell signaling, gene expression, and cellular metabolism.

MαLF exhibits various biochemical properties that contribute to its biological activity:

  • Interactions with Enzymes : It is known to interact with different enzymes and proteins, although specific interactions are context-dependent.
  • Cytotoxicity : Preliminary studies suggest that MαLF may trigger apoptosis in certain cancer cell lines, indicating potential anticancer properties.

Case Studies and Experimental Data

  • Inhibition of Antibody Binding :
    • A study demonstrated that MαLF inhibits antibody binding to the O-antigenic polysaccharide of Escherichia coli O128. While it showed inhibitory effects, it was not the most potent inhibitor, suggesting that a more complex structural motif is recognized by antibodies .
  • NMR Binding Studies :
    • Nuclear Magnetic Resonance (NMR) experiments indicated a significant decrease in binding affinity when MαLF was used as a ligand for human Norovirus capsid proteins. The dissociation constant was found to be around 22 mM, which illustrates its moderate binding capability .
  • Cytotoxic Effects :
    • In vitro studies have shown that MαLF exhibits cytotoxic activity against certain cancer cell lines. Its ability to induce apoptosis suggests a potential role in cancer therapy .

Applications in Research and Medicine

MαLF has several applications across different fields:

  • Glycobiology : It serves as a building block for synthesizing complex glycans and glycosides, which are essential for understanding cellular interactions.
  • Therapeutic Development : MαLF's role in inhibiting lectin activity makes it a candidate for developing therapeutic agents targeting specific glycan structures.
  • Infant Health : It is utilized in producing fucosylated human milk oligosaccharides that have beneficial effects on infant health .

Comparative Analysis

A comparison of MαLF with similar compounds reveals its unique properties:

CompoundStructureBiological Activity
Alpha-L-fucose Natural deoxy sugarEssential for glycoprotein synthesis
Methyl alpha-L-fucopyranoside Methylated form of L-fucoseInhibits lectin binding; potential anticancer activity
Alpha-L-galactopyranoside Structurally related compoundDifferent functional properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl α-L-fucopyranoside in academic research?

  • Synthesis : Methyl α-L-fucopyranoside is typically synthesized via glycosylation reactions using L-fucose and methyl donors under acidic conditions. Protecting groups (e.g., acetyl or benzyl) are often employed to ensure regioselectivity .
  • Characterization : Use solid-state NMR to analyze molecular motions (e.g., methoxyl and methyl group rotations) and confirm stereochemistry. ¹³C and ¹H spin relaxation times (T₁) at varying temperatures (90–400 K) are critical for identifying rotational dynamics . For structural validation, combine IR spectroscopy with computational modeling to study carbohydrate-aromatic interactions (e.g., CH-π stacking) .

Q. How is Methyl α-L-fucopyranoside used as a substrate in enzyme activity assays?

  • Application : It serves as a substrate analog for α-L-fucosidases, enzymes involved in glycoside hydrolysis. For kinetic studies, monitor hydrolysis using fluorogenic assays (e.g., 4-methylumbelliferyl derivatives) or HPLC to quantify reaction products .
  • Experimental Design : Optimize pH, temperature, and enzyme concentration using Michaelis-Menten kinetics. Include negative controls with non-hydrolyzable analogs (e.g., deoxy derivatives) to validate specificity .

Q. What are the key considerations for studying Methyl α-L-fucopyranoside’s role in carbohydrate recognition?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with lectins or antibodies. Computational docking (e.g., molecular dynamics simulations) can predict interaction sites, validated by mutagenesis studies .

Advanced Research Questions

Q. How can contradictions in NMR relaxation data for Methyl α-L-fucopyranoside be resolved?

  • Data Analysis : Conflicting T₁ values may arise from sample purity or temperature calibration errors. Reproduce experiments with deuterated solvents to reduce noise. Compare results with computational models (e.g., Arrhenius plots for activation energy, Eₐ) to identify outliers. For example, methoxyl group rotations at 300 K show Eₐ ≈ 9 kJ/mol and correlation time (τc) ≈ 0.7 × 10⁻¹³ s, while methyl groups exhibit τc ≈ 2 × 10⁻¹³ s .
  • Table: Key NMR Parameters

GroupEₐ (kJ/mol)τc (s)Temperature (K)
Methoxyl90.7 × 10⁻¹³300
Methyl92 × 10⁻¹³300
Combined*110.7 × 10⁻¹³131
*Proton T₁ measurements showing overlapping relaxation processes .

Q. What advanced techniques are used to study Methyl α-L-fucopyranoside’s interactions with proteins?

  • Methodology :

  • X-ray crystallography : Resolve 3D structures of protein-ligand complexes. For example, co-crystallize with fucose-binding lectins to identify hydrogen-bonding networks.
  • Solid-state NMR : Probe dynamic interactions in membrane-bound systems (e.g., lipid bilayers) using ¹³C-¹H cross-polarization .
  • Computational studies : Combine density functional theory (DFT) with molecular dynamics to simulate binding free energies, validated by experimental ITC data .

Q. How do environmental factors (e.g., pH, ionic strength) impact Methyl α-L-fucopyranoside’s stability in biological assays?

  • Experimental Design : Conduct accelerated stability studies under varying conditions (pH 4–9, 25–50°C). Use LC-MS to detect degradation products (e.g., free fucose). For glycobiology assays, maintain ionic strength ≤ 150 mM to prevent aggregation .

Data Management & Reproducibility

Q. What best practices ensure reproducibility in studies involving Methyl α-L-fucopyranoside?

  • Data Documentation : Report synthesis protocols (CAS: 14687-15-1), purity (>95% by HPLC), and storage conditions (-20°C, desiccated) .
  • Statistical rigor : Use ≥3 biological replicates for enzyme assays and apply ANOVA for significance testing. Share raw NMR/ITC data via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl fucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl fucopyranoside

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